3,3-Bis(cyclopropylmethyl)pyrrolidine
Description
Properties
IUPAC Name |
3,3-bis(cyclopropylmethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-10(1)7-12(5-6-13-9-12)8-11-3-4-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIJIDBUYDFXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCNC2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3,3-bis(cyclopropylmethyl)pyrrolidine typically involves:
- Construction or procurement of a 3-substituted pyrrolidine intermediate.
- Introduction of cyclopropylmethyl groups via alkylation reactions.
- Use of reducing agents to convert intermediates (e.g., esters, nitriles) to the desired amine functionalities.
- Purification and isolation through extraction, acid-base treatment, and distillation.
This approach is supported by patent literature and peer-reviewed research describing related pyrrolidine compounds with cyclopropylmethyl substituents.
A key reference is US Patent US3591602A, which outlines a method for synthesizing pyrrolidine compounds bearing cyclopropylmethyl substituents:
Step 1: Preparation of Pyrrolidine Intermediate
A substituted pyrrolidine such as 3-(m-isopropoxyphenyl)-3-propylpyrrolidine is prepared via multi-step reactions including formation of cyanohexane derivatives and cyclization under reflux conditions.Step 2: Alkylation with Cyclopropylmethyl Chloride
The pyrrolidine intermediate (e.g., 3-(m-isopropoxyphenyl)-3-propylpyrrolidine) is reacted with cyclopropylmethyl chloride in the presence of potassium carbonate and a solvent like 2-butanone. The mixture is refluxed for 6 hours then stirred at room temperature overnight to ensure complete alkylation at the nitrogen atom.Step 3: Workup and Isolation
The reaction mixture is poured into water and ether, and the organic phase is separated. Acid-base extraction is used to purify the product, involving extraction with hydrochloric acid followed by basification and ether extraction. Drying and distillation yield the N-cyclopropylmethyl substituted pyrrolidine.Step 4: Reduction of Carbonyl or Ester Intermediates
Complex metal hydride reducing agents such as lithium aluminum hydride or mixtures thereof are employed to reduce esters or acid derivatives to the corresponding pyrrolidine amines. The reaction is typically performed in anhydrous ether solvents at reflux temperature for 3-4 hours, followed by hydrolysis and isolation.
Key Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | Cyclopropylmethyl chloride, K2CO3, 2-butanone, reflux 6 h + overnight stirring | Efficient N-alkylation of pyrrolidine nitrogen |
| Reduction | Lithium aluminum hydride (LiAlH4), anhydrous ether, reflux 3-4 h | Reduces esters, nitriles to amines; excess reducing agent preferred |
| Workup | Acid-base extraction (HCl, NaOH), ether extraction, drying, distillation | Isolates free base or acid-addition salts |
| Solvents | Diethyl ether, tetrahydrofuran, 2-butanone | Anhydrous solvents preferred for reduction and alkylation steps |
| Temperature | Reflux (varies 0-100 °C), room temperature | Reflux typically used for completion of reactions |
Summary Table of Preparation Steps
Research Findings and Practical Notes
- The use of freshly prepared borane reagents is critical in related pyrrolidine syntheses to achieve good yields, indicating sensitivity of intermediate steps to reagent quality.
- The reaction temperature and time for alkylation and reduction steps can be adjusted, but reflux conditions typically provide optimal conversion within 3-6 hours.
- Excess reducing agent is preferred for complete reduction of intermediates to the desired amine.
- The choice of solvent affects reaction efficiency and product isolation; ethers like diethyl ether and tetrahydrofuran are favored for reduction steps due to their stability and solvation properties.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(cyclopropylmethyl)pyrrolidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the cyclopropylmethyl groups, which can affect the reactivity of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) oxide can be used to oxidize the compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
3,3-Bis(cyclopropylmethyl)pyrrolidine has been studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
- Analgesic Activity: Research indicates that derivatives of pyrrolidine can exhibit significant analgesic properties. For instance, modifications of similar compounds have led to the development of potent analgesics with favorable safety profiles .
- Anti-inflammatory Effects: Compounds with similar structures have shown promise in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties.
Case Studies:
- A study on related pyrrolidine derivatives demonstrated their ability to inhibit specific enzymes involved in inflammatory processes, suggesting a pathway for developing anti-inflammatory drugs based on this compound .
- Another investigation focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that certain substitutions could enhance their potency as inhibitors of key biological pathways .
The ongoing research into this compound suggests several promising avenues:
- Drug Development: Continued exploration of its pharmacological properties could lead to new treatments for pain management and inflammatory diseases.
- Material Innovation: Further studies on its integration into electronic materials may yield advancements in organic electronics and photonics.
Mechanism of Action
The mechanism by which 3,3-Bis(cyclopropylmethyl)pyrrolidine exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets and pathways to produce its pharmacological effects. The exact mechanism of action can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3,3-Bis(cyclopropylmethyl)pyrrolidine with structurally related pyrrolidine and pyridine derivatives, focusing on molecular properties, substituents, and functional roles:
Key Observations:
Steric and Electronic Effects: The bis(cyclopropylmethyl) groups in the target compound confer significant steric hindrance compared to mono-substituted analogs like 3-(cyclopropylmethyl)pyrrolidine hydrochloride. This may reduce metabolic degradation but could limit bioavailability . Pyridine-containing derivatives (e.g., compounds in ) exhibit enhanced aromatic interactions and polarity, contrasting with the aliphatic cyclopropane rings in the target compound.
Pharmacological Relevance :
- Cyclopropylmethyl-substituted compounds are prevalent in opioid antagonists (e.g., naltrexone derivatives), where the cyclopropane ring enhances binding affinity to receptors .
- Pyridinyl-pyrrolidine hybrids (e.g., entries from ) are often intermediates in synthesizing kinase inhibitors or antiviral agents.
Synthetic Accessibility: Halogenated precursors (e.g., 3,3-dibromochromanone) enable efficient substitution with amines, as seen in pyrrolidinylchromone synthesis (85% yield) . This methodology could be adapted for the target compound.
Research Findings and Stability Considerations
- Radical Stability : Cyclopropylmethyl radicals, generated during decomposition reactions (e.g., of bis(cyclopropylacetyl) peroxide), undergo homoallylic rearrangements to form 3-butenyl derivatives . This suggests that the target compound’s cyclopropylmethyl groups may confer similar reactivity under radical conditions.
- Toxicological Data : Related cyclopropylmethyl-pyrrolidine compounds (e.g., 3-(cyclopropylmethyl)pyrrolidine hydrochloride) are classified as irritants, but comprehensive toxicological studies on the bis-substituted analog are lacking .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3,3-Bis(cyclopropylmethyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: Begin with cyclopropane derivatives (e.g., cyclopropylmethyl halides) and pyrrolidine precursors. Employ nucleophilic substitution or reductive amination, adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to optimize steric effects. Use factorial design to systematically test variables like catalyst loading (e.g., Pd/C for hydrogenation) and reaction time . Monitor purity via HPLC with a C18 column (acetonitrile/water gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer:
- NMR: Focus on H-NMR signals for cyclopropylmethyl groups (δ 0.5–1.2 ppm, multiplet splitting) and pyrrolidine ring protons (δ 2.5–3.5 ppm). Use C-NMR to confirm quaternary carbons adjacent to cyclopropane rings .
- IR: Identify C-N stretching (1250–1350 cm) and cyclopropane ring vibrations (700–800 cm).
- Mass Spectrometry: Look for molecular ion peaks (e.g., [M+H]) and fragmentation patterns to distinguish cyclopropane-containing fragments .
Q. What safety protocols are essential when handling this compound, particularly due to its reactive intermediates?
- Methodological Answer: Use PPE (nitrile gloves, chemical goggles, lab coats) to prevent skin/eye contact. Work in a fume hood to mitigate inhalation risks. Store reactive intermediates (e.g., cyclopropylmethyl halides) under inert gas. Dispose of waste via halogenated solvent containers and collaborate with certified hazardous waste agencies .
Advanced Research Questions
Q. How can computational reaction path search methods improve the synthesis design of this compound?
- Methodological Answer: Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model transition states and intermediates. Use software like Gaussian or ORCA to predict activation energies for cyclopropane ring formation. Integrate ICReDD’s reaction path search workflows to narrow experimental conditions (e.g., solvent selection, temperature) and validate predictions with kinetic studies .
Q. What factorial design strategies are optimal for investigating solvent polarity and temperature effects on stereochemical outcomes?
- Methodological Answer: Implement a 2 factorial design (k = 3 factors: solvent polarity, temperature, catalyst type). For example:
- Solvents: Compare DMSO (polar aprotic) vs. toluene (nonpolar).
- Temperature: Test 60°C vs. 100°C.
- Catalysts: Screen Pd/C vs. Raney Ni.
Analyze interactions using ANOVA to identify dominant factors influencing diastereomer ratios .
Q. How should researchers resolve contradictions in reported reaction kinetics or thermodynamic data for derivatives of this compound?
- Methodological Answer: Cross-validate conflicting data using microkinetic modeling (e.g., ChemKin) to reconcile experimental and computational results. Replicate studies under standardized conditions (e.g., controlled humidity, inert atmosphere) and apply sensitivity analysis to isolate variables (e.g., impurity effects) .
Q. What advanced chromatographic techniques are suitable for resolving enantiomers of this compound?
- Methodological Answer: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) and isocratic elution (hexane/isopropanol). Compare with supercritical fluid chromatography (SFC) using CO/methanol modifiers for faster separations. Optimize parameters (e.g., backpressure, flow rate) via software-driven Design of Experiments (DoE) .
Q. How can machine learning predict structure-property relationships for this compound derivatives?
- Methodological Answer: Train neural networks on datasets (e.g., LogP, solubility) using molecular descriptors (Morgan fingerprints, 3D electrostatic potentials). Employ platforms like RDKit or DeepChem to develop QSAR models. Validate predictions with high-throughput screening (HTS) and Bayesian optimization for inverse design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
